molecular formula C17H14N6O2 B2554385 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034353-76-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

Cat. No. B2554385
CAS RN: 2034353-76-7
M. Wt: 334.339
InChI Key: OXYDLKXPNOIIBT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of this compound involves a series of bivalent bromodomain and extraterminal inhibitors . The compounds were optimized for BRD4 potency and physical properties . The optimized compound from this campaign exhibited excellent pharmacokinetic profile .


Molecular Structure Analysis

The structure of this compound was confirmed using crystalline material of the compound and single crystal X-ray diffraction data .


Chemical Reactions Analysis

The compound exhibits enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . It also shows diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.18 . The compound is in powder form .

Scientific Research Applications

Medicinal Chemistry Applications

RORγt Inverse Agonists: 1,2,4-triazolo[1,5-a]pyridine has been investigated as a potential RORγt (retinoic acid-related orphan receptor gamma t) inverse agonist. RORγt plays a crucial role in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer immunotherapy .

PHD-1 Inhibitors: This compound has shown promise as a PHD-1 (prolyl hydroxylase domain-containing protein 1) inhibitor. PHD-1 inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for treating anemia and ischemic diseases .

JAK1 and JAK2 Inhibitors: 1,2,4-triazolo[1,5-a]pyridines have been explored as inhibitors of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These kinases play essential roles in immune signaling and inflammation. Targeting them could lead to novel therapies for autoimmune disorders and certain cancers .

Cardiovascular Disorders: The compound’s bioactivity extends to cardiovascular applications. It may be relevant in the treatment of heart-related conditions, although further research is needed to fully understand its mechanisms .

Type 2 Diabetes: Research suggests that 1,2,4-triazolo[1,5-a]pyridines could be useful in managing type 2 diabetes. Their impact on glucose metabolism and insulin sensitivity warrants exploration .

Hyperproliferative Disorders: Hyperproliferative disorders, such as certain cancers, involve abnormal cell growth. This compound’s potential in regulating cell proliferation could be valuable for therapeutic interventions .

Material Sciences Applications

1,2,4-triazolo[1,5-a]pyridines find applications beyond medicine. In material sciences, they are utilized for:

Energetic Materials

Recent studies have explored the use of fused-triazole derivatives as thermostable energetic materials. These compounds exhibit good thermal stability and insensitivity, making them attractive candidates for applications in explosives and propellants .

Cytotoxic Activity

In the context of cancer research, synthesized 1,2,4-triazolo[1,5-a]pyridines have been evaluated for their cytotoxic activity against breast cancer cell lines. Their potential as anticancer agents is an ongoing area of investigation .

Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. DOI: 10.3390/molecules29040894 Very thermostable energetic materials based on a fused-triazole: 3,6 … (2021). New Journal of Chemistry, 45(17), 7808–7815. DOI: 10.1039/D0NJ05152G Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4 … (2022). RSC Advances, 12(4),

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound was selected as the development candidate, AZD5153 . It has high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests potential for further development and study in the field of oncology .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDLKXPNOIIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

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